3-bromo-N-methoxybenzenesulfonamide
Overview
Description
3-Bromo-N-methoxybenzenesulfonamide is an organic compound characterized by a bromine atom and a methoxy group attached to a benzenesulfonamide core
Synthetic Routes and Reaction Conditions:
Bromination of N-methoxybenzenesulfonamide: This method involves the bromination of N-methoxybenzenesulfonamide using bromine in the presence of a suitable solvent like dichloromethane.
Sandmeyer Reaction: This involves converting an aniline derivative to a diazonium salt, followed by substitution with bromine to introduce the bromo group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming 3-methoxybenzenesulfonamide.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-N-methoxybenzoic acid
Reduction: 3-Methoxybenzenesulfonamide
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-N-methoxybenzenesulfonamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methoxy group.
3-Bromo-N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a methoxy group.
Uniqueness: 3-Bromo-N-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to its methyl, ethyl, or butyl counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-N-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-9-13(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYRRBNQRWHZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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